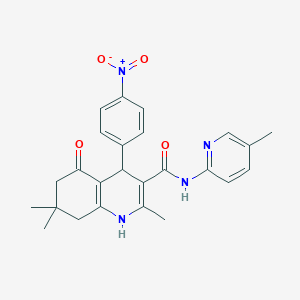![molecular formula C20H16ClN3O5S B4932998 5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZSNCNB and has been synthesized using different methods.
科学的研究の応用
BZSNCNB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BZSNCNB has been reported as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BZSNCNB has been used as a tool to study the mechanism of action of different enzymes and proteins. In materials science, BZSNCNB has been used to prepare different functional materials, including metal-organic frameworks and polymers.
作用機序
The mechanism of action of BZSNCNB is not fully understood, but it has been reported to act as an inhibitor of different enzymes and proteins. In cancer cells, BZSNCNB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In biochemistry, BZSNCNB has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and Physiological Effects:
BZSNCNB has been reported to have different biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, BZSNCNB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In biochemistry, BZSNCNB has been used as a tool to study the function and regulation of different enzymes and proteins. In materials science, BZSNCNB has been used to prepare different functional materials with unique properties.
実験室実験の利点と制限
BZSNCNB has several advantages and limitations for lab experiments. One of the advantages is its high purity, which can be confirmed using different analytical techniques. Another advantage is its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. One of the limitations is its relatively high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of BZSNCNB. One direction is the development of more efficient and cost-effective synthesis methods to produce large quantities of the compound. Another direction is the exploration of its potential applications in other fields, including catalysis and energy storage. Additionally, the mechanism of action of BZSNCNB needs to be further elucidated to understand its potential therapeutic targets and side effects. Finally, the toxicity and safety of BZSNCNB need to be thoroughly studied to ensure its safe use in different applications.
合成法
BZSNCNB can be synthesized using different methods, including the reaction of 5-amino-2-chlorobenzoic acid with benzylamine and sulfuryl chloride, followed by nitration with nitric acid. Another method involves the reaction of 5-chloro-2-nitrobenzoic acid with benzylamine and sulfuryl chloride, followed by reduction with sodium dithionite. These methods have been reported in various research articles, and the purity of the compound can be confirmed using different analytical techniques.
特性
IUPAC Name |
5-(benzylsulfamoyl)-2-chloro-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c21-17-11-10-15(30(28,29)22-13-14-6-2-1-3-7-14)12-16(17)20(25)23-18-8-4-5-9-19(18)24(26)27/h1-12,22H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDPNFPVNVEROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)
![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)

